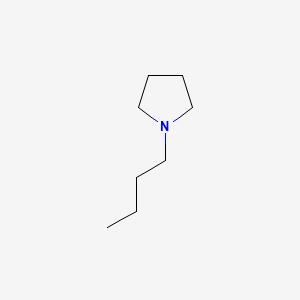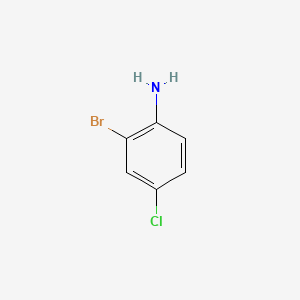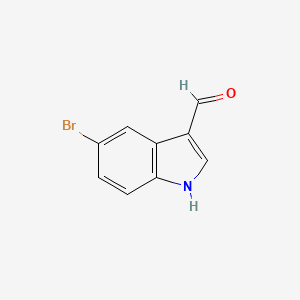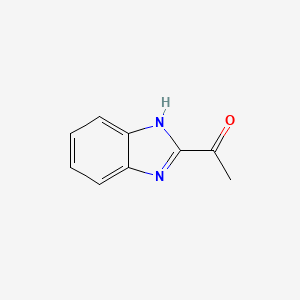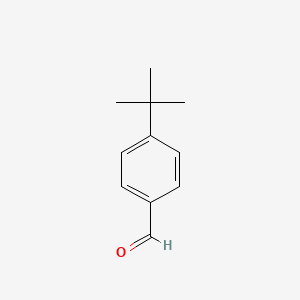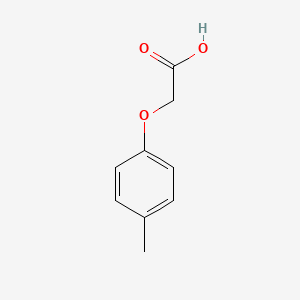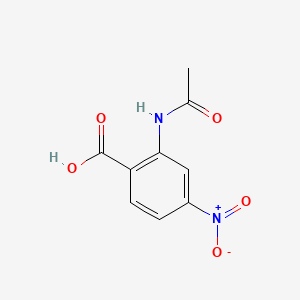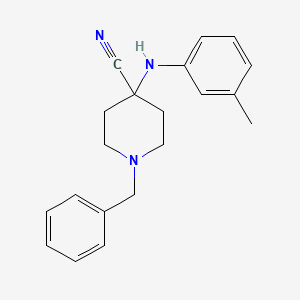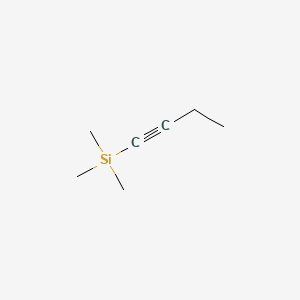
But-1-yn-1-yltrimethylsilane
Overview
Description
But-1-yn-1-yltrimethylsilane is an organosilicon compound with the molecular formula C₇H₁₄Si. It is a derivative of butyne, where one hydrogen atom is replaced by a trimethylsilyl group. This compound is commonly used in organic synthesis due to its reactivity and ability to introduce the trimethylsilyl group into various molecules.
Mechanism of Action
Pharmacokinetics
and is stored in dry conditions at 2-8°C . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of But-1-yn-1-yltrimethylsilane. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Moreover, it is known that the compound is a colorless liquid , which may influence its action and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-1-yn-1-yltrimethylsilane can be synthesized through the reaction of but-1-yne with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The reaction mixture is then warmed to room temperature and quenched with water to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation and other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
But-1-yn-1-yltrimethylsilane undergoes various types of chemical reactions, including:
Hydrosilation: Reaction with hydrosilanes in the presence of catalysts such as ruthenium to form silylated products.
Cycloaddition: Participation in [2+2] and [3+2] cycloaddition reactions to form cyclic compounds.
Nucleophilic Substitution: Reactivity in nucleophilic substitution reactions to introduce the trimethylsilyl group into other molecules.
Common Reagents and Conditions
Hydrosilation: Catalysts like ruthenium and hydrosilanes are commonly used.
Cycloaddition: Catalysts such as zinc iodide (ZnI₂) are used to facilitate the reaction.
Nucleophilic Substitution: Strong bases like n-butyllithium are used to generate the nucleophilic species.
Major Products Formed
Hydrosilation: Silylated alkenes and alkynes.
Cycloaddition: Cyclic compounds with varying ring sizes.
Nucleophilic Substitution: Trimethylsilylated derivatives of various organic molecules.
Scientific Research Applications
But-1-yn-1-yltrimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Comparison with Similar Compounds
But-1-yn-1-yltrimethylsilane can be compared with other similar compounds such as:
Trimethylsilylacetylene: Another silylated alkyne with similar reactivity but different steric properties.
Trimethylsilylprop-2-yne: A related compound with a different carbon chain length.
Trimethylsilylbut-2-yne: A positional isomer with the trimethylsilyl group at a different position on the butyne chain.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
but-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFWNQHBGARJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211169 | |
| Record name | 1-Butynyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-37-6 | |
| Record name | 1-Butynyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butynyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



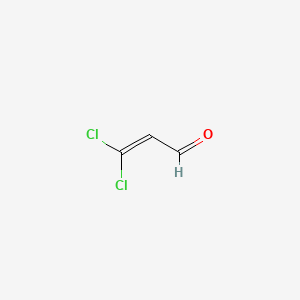
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)


